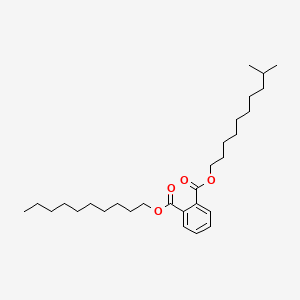

Decyl isoundecyl phthalate

Beschreibung

Eigenschaften

CAS-Nummer |

96507-80-1 |

|---|---|

Molekularformel |

C29H48O4 |

Molekulargewicht |

460.7 g/mol |

IUPAC-Name |

1-O-decyl 2-O-(9-methyldecyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C29H48O4/c1-4-5-6-7-8-10-13-18-23-32-28(30)26-21-16-17-22-27(26)29(31)33-24-19-14-11-9-12-15-20-25(2)3/h16-17,21-22,25H,4-15,18-20,23-24H2,1-3H3 |

InChI-Schlüssel |

IKSMHHLEDXGDIF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Synthesis of Decyl Isoundecyl Phthalate

This technical guide provides a comprehensive overview of the synthesis pathway for decyl isoundecyl phthalate, a mixed-ester plasticizer. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis process. This guide covers the core chemical reactions, a detailed experimental protocol, and the necessary post-synthesis purification steps.

Introduction

Decyl isoundecyl phthalate is a high molecular weight phthalate ester utilized as a plasticizer to enhance the flexibility and durability of polymers. Its synthesis is a multi-step process involving the esterification of phthalic anhydride with a mixture of decyl and isoundecyl alcohols. The reaction proceeds in two main stages: the rapid formation of a monoester, followed by a slower, catalyzed conversion to the diester.

Synthesis Pathway

The overall synthesis of decyl isoundecyl phthalate involves the reaction of phthalic anhydride with a mixture of decyl and isoundecyl alcohols. This reaction is typically carried out in the presence of a catalyst and at elevated temperatures to drive the esterification process and remove the water byproduct.

The synthesis proceeds through two key stages:

-

Monoesterification: A rapid, non-catalyzed reaction where one molecule of alcohol reacts with phthalic anhydride to form a monoester intermediate.

-

Diesterification: A slower, catalyzed reaction where a second molecule of alcohol reacts with the monoester to form the final diester product, decyl isoundecyl phthalate. The removal of water is crucial to drive this equilibrium reaction to completion.

A variety of catalysts can be employed for the diesterification step, including strong acids like sulfuric acid and p-toluenesulfonic acid, as well as organometallic compounds such as titanium alkoxides (e.g., isopropyl titanate).[1] Solid acid catalysts, like zeolites and ion-exchange resins, or metal oxides such as titanium dioxide (TiO2) and zirconium dioxide (ZrO2) are also viable options.[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of decyl isoundecyl phthalate, adapted from established procedures for similar high molecular weight phthalates.[1]

3.1. Materials and Equipment

-

Reactants:

-

Phthalic Anhydride (C₈H₄O₃)

-

Decyl Alcohol (C₁₀H₂₂O)

-

Isoundecyl Alcohol (C₁₁H₂₄O)

-

-

Catalyst:

-

Isopropyl titanate (or alternative acid catalyst)

-

-

Neutralizing Agent:

-

Sodium Carbonate (Na₂CO₃) solution

-

-

Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

-

3.2. Reaction Procedure

Step 1: Monoesterification

-

Charge the reaction vessel with phthalic anhydride and a mixture of decyl and isoundecyl alcohols. The molar ratio of total alcohols to phthalic anhydride should be in slight excess, typically between 2.1:1 and 3.0:1, to ensure complete conversion of the anhydride.[1]

-

Begin stirring and purge the reactor with nitrogen to create an inert atmosphere.[1]

-

Heat the mixture to a temperature of 140-150°C.[1]

-

Maintain this temperature for approximately 10-30 minutes to ensure the completion of the monoesterification stage.[1]

Step 2: Diesterification

-

After the monoesterification is complete, increase the temperature of the reaction mixture to approximately 180°C.

-

Introduce the catalyst (e.g., a small amount of isopropyl titanate).[1]

-

Continue to heat the mixture to the final reaction temperature, typically between 210-230°C.[1]

-

Continuously remove the water byproduct using the Dean-Stark trap to drive the reaction towards the formation of the diester.

-

Maintain the reaction at this temperature for 3-4 hours, monitoring the reaction progress by measuring the acid number of the mixture. The reaction is considered complete when the acid number drops to a low, stable value.[1]

Step 3: Post-Reaction Work-up and Purification

-

Cool the reaction mixture to approximately 90-95°C.

-

Neutralize the remaining catalyst and any unreacted phthalic acid by washing the crude ester with a sodium carbonate solution. Perform 1-3 washes, stirring for about an hour for each wash, followed by separation of the aqueous layer.[1]

-

Wash the organic layer with hot water (90-95°C) two or more times until the pH of the wash water is neutral (pH 7-8).[1]

-

Remove any unreacted excess alcohol and other volatile impurities by vacuum distillation or steam stripping at a temperature of around 180°C.[1]

-

The final product, decyl isoundecyl phthalate, is obtained as a clear, oily liquid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of high molecular weight phthalates, such as decyl isoundecyl phthalate, based on optimized industrial processes.

| Parameter | Value | Reference |

| Molar Ratio (Alcohol:Anhydride) | 2.1:1 to 3.0:1 | [1] |

| Monoesterification Temperature | 140-150°C | [1] |

| Diesterification Temperature | 210-230°C | [1] |

| Reaction Time (Diesterification) | 3-4 hours | [1] |

| Final Product Purity (Ester Content) | 99.8-99.9% | [1] |

Visualizations

Diagram 1: Synthesis Pathway of Decyl Isoundecyl Phthalate

References

An In-depth Technical Guide to Diisodecyl Phthalate (DIDP) for Researchers and Drug Development Professionals

Topic: Diisodecyl Phthalate (DIDP) Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester extensively used as a plasticizer in a wide array of industrial and consumer products. Due to its ubiquity, understanding its chemical properties, biological interactions, and toxicological profile is of paramount importance, particularly for researchers in the fields of toxicology, environmental health, and drug development. This guide provides a comprehensive overview of DIDP, focusing on its chemical identity, physicochemical properties, industrial applications, toxicological data, and known interactions with biological signaling pathways. Furthermore, it outlines detailed experimental protocols for its analysis, aiming to equip researchers with the necessary information for their studies.

Chemical Identity: Decyl Isoundecyl Phthalate vs. Diisodecyl Phthalate

It is important to clarify that the term "decyl isoundecyl phthalate" is not a standard chemical descriptor. The correct and commonly used name for the substance is diisodecyl phthalate (DIDP) . DIDP is a complex mixture of isomers, which is reflected in the assignment of multiple CAS numbers.

CAS Numbers and Synonyms

The primary CAS numbers for diisodecyl phthalate are 26761-40-0 and 68515-49-1 .[1] The different CAS numbers are a result of the substance being a complex mixture of branched C9-C11 isomers, with a predominance of C10 isomers.[2]

A comprehensive list of synonyms for DIDP is provided in the table below:

| Synonym |

| Bis(isodecyl) phthalate |

| 1,2-Benzenedicarboxylic acid, diisodecyl ester |

| Phthalic acid, diisodecyl ester |

| DIDP |

| Palatinol Z |

| Vestinol DZ |

| Jayflex DIDP |

| Sicol 184 |

| PX 120 |

| Plasticized ddp |

| Bis(8-methylnonyl) benzene-1,2-dicarboxylate |

Physicochemical Properties

A summary of the key physicochemical properties of diisodecyl phthalate is presented in the following table for easy reference.

| Property | Value |

| Molecular Formula | C28H46O4 |

| Molecular Weight | 446.67 g/mol |

| Appearance | Clear, colorless, viscous liquid |

| Odor | Mild |

| Melting Point | -50 °C |

| Boiling Point | 250-257 °C at 0.5 kPa |

| Density | 0.96-0.97 g/cm³ at 20 °C |

| Vapor Pressure | <5.0 x 10⁻⁷ mmHg at 25 °C |

| Water Solubility | Insoluble |

| Log Kow (Octanol-Water Partition Coefficient) | ~10.36 |

Industrial Applications

DIDP is a primary plasticizer, predominantly used to impart flexibility and durability to polyvinyl chloride (PVC). Its low volatility and high thermal stability make it suitable for a wide range of applications, including:

-

Wire and Cable Insulation: Enhances flexibility and resistance to high temperatures.

-

Automotive Interiors: Used in dashboards, door panels, and other components requiring durability and weather resistance.

-

Flooring and Roofing Membranes: Provides long-term stability in harsh environmental conditions.

-

Synthetic Leather and Coated Fabrics: Imparts softness and longevity.

-

Hoses, Gaskets, and Seals: Offers flexibility and resistance to chemicals and abrasion.

-

Adhesives, Sealants, and Coatings: Improves flexibility and durability.

Toxicological Profile

The toxicological profile of DIDP has been extensively studied. A summary of key toxicological endpoints is provided below.

| Toxicological Endpoint | Result |

| Acute Oral Toxicity (LD50, rat) | > 29,100 mg/kg bw |

| Acute Dermal Toxicity (LD50, rat/rabbit) | > 2,910 mg/kg bw |

| Acute Inhalation Toxicity (LC50, rat) | > 12.54 mg/L (4h) |

| Skin Irritation | Mild irritant |

| Eye Irritation | Mild irritant |

| Skin Sensitization | Not a sensitizer |

| Genotoxicity | Not genotoxic |

| Carcinogenicity | Not classified as a carcinogen |

| Reproductive Toxicity | No evidence of impaired fertility. Reduced pup survival at high doses in F2 generation of two-generation studies. |

| Developmental Toxicity | Increased incidence of fetal variations (skeletal) at high doses. |

Signaling Pathways and Biological Interactions

For drug development professionals, understanding the interaction of xenobiotics with cellular signaling pathways is crucial. While research is ongoing, several pathways have been identified as being modulated by phthalates, with some specific evidence for DIDP.

Peroxisome Proliferator-Activated Receptors (PPARs)

DIDP has been shown to act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs).[3][4][5][6][7] PPARs are nuclear receptors that play a key role in lipid and glucose metabolism. The activation of PPARs by DIDP can lead to downstream effects on gene expression related to fatty acid metabolism.[3][4][6][7] This interaction is of particular interest as PPARs are therapeutic targets for metabolic disorders. The metabolic conversion of DIDP to its monoester metabolite, monoisodecyl phthalate (MIDP), appears to be important for PPAR activation.[5]

Other Potential Signaling Pathways

While direct evidence for DIDP is still emerging, studies on other phthalates suggest potential interactions with the following signaling pathways, which warrant further investigation for DIDP:

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: This pathway is a key regulator of the cellular antioxidant response. Some phthalates have been shown to modulate Nrf2 signaling, which could have implications for oxidative stress-related cellular damage.[8][9][10][11][12]

-

Nuclear factor-kappa B (NF-κB) signaling pathway: NF-κB is a critical regulator of inflammation and immune responses. Some phthalates have been demonstrated to activate the NF-κB pathway, potentially contributing to inflammatory conditions.[11][13][14][15][16]

-

Phosphatidylinositol 3-kinase (PI3K)/AKT pathway: This pathway is central to cell growth, proliferation, and survival. There is evidence that some phthalates may influence the PI3K/AKT signaling cascade.[11][17][18][19]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible research. Below are outlines of methodologies for the analysis of DIDP in biological and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used and robust technique for the quantification of phthalates.

1. Sample Preparation (Solid-Phase Extraction - SPE):

- Matrix: Biological fluids (e.g., urine, plasma), environmental samples (e.g., water).

- Homogenization: Homogenize solid samples as required.

- Enzymatic Deconjugation (for urine): Treat urine samples with β-glucuronidase to hydrolyze conjugated metabolites.

- SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

- Sample Loading: Load the pre-treated sample onto the SPE cartridge.

- Washing: Wash the cartridge with a water/methanol mixture to remove interferences.

- Elution: Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate, hexane).

- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., isooctane).

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Injection Mode: Splitless.

- Injector Temperature: 280 °C.

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 1 min.

- Ramp 1: 10 °C/min to 250 °C.

- Ramp 2: 5 °C/min to 300 °C, hold for 5 min.

- MSD Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for DIDP include m/z 149, 167, and 293.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis

UHPLC-MS/MS offers high sensitivity and specificity, particularly for the analysis of DIDP metabolites in complex biological matrices.[20][21][22]

1. Sample Preparation (Liquid-Liquid Extraction - LLE or QuEChERS):

- Matrix: Biological fluids (e.g., urine, plasma).

- Enzymatic Deconjugation: As described for GC-MS.

- LLE:

- Add an appropriate organic solvent (e.g., methyl tert-butyl ether) to the sample.

- Vortex and centrifuge to separate the layers.

- Collect the organic layer.

- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction and cleanup method that can be adapted for phthalate analysis.

- Solvent Evaporation and Reconstitution: Evaporate the organic extract and reconstitute in the mobile phase.

2. UHPLC-MS/MS Instrumentation and Conditions:

- UHPLC System: Agilent 1290 Infinity II or equivalent.

- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

- Column: ZORBAX Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm) or equivalent.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 40 °C.

- Ion Source: Electrospray Ionization (ESI) in negative mode for metabolites.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DIDP and its metabolites would need to be optimized.

Conclusion

Diisodecyl phthalate is a prevalent industrial chemical with a well-characterized toxicological profile, indicating low acute toxicity but with some concerns regarding developmental effects at high doses. For researchers and drug development professionals, the interaction of DIDP with nuclear receptors like PPARs presents a significant area of interest, potentially linking environmental exposures to metabolic health. Further research into the effects of DIDP on other signaling pathways such as Nrf2, NF-κB, and PI3K/AKT is warranted to fully elucidate its biological activity. The provided experimental protocols for GC-MS and UHPLC-MS/MS offer robust and sensitive methods for the accurate quantification of DIDP and its metabolites, facilitating further research in this field.

References

- 1. Diisodecyl phthalate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Potential of NRF2 Pathway in Preventing Developmental and Reproductive Toxicity of Fine Particles [frontiersin.org]

- 10. Effect of di(2-ethylhexyl) phthalate on Nrf2-regulated glutathione homeostasis in mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of di(2-ethylhexyl) phthalate on Nrf2-regulated glutathione homeostasis in mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diisononyl phthalate aggravates allergic dermatitis by activation of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exposure to diisononyl phthalate promotes atopic march by activating of NF-κB and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diisononyl phthalate aggravates allergic dermatitis by activation of NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Maternal Disononyl Phthalate Exposure Activates Allergic Airway Inflammation via Stimulating the Phosphoinositide 3-kinase/Akt Pathway in Rat Pups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Di-(2-Ethylhexyl) Phthalate and Microplastics Induced Neuronal Apoptosis through the PI3K/AKT Pathway and Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method | springermedizin.de [springermedizin.de]

- 22. Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biodegradation of Branched-Chain Phthalates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biodegradation pathways of branched-chain phthalates. It is designed to furnish researchers, scientists, and professionals in drug development with an in-depth understanding of the microbial degradation of these ubiquitous environmental contaminants. This document details the enzymatic processes, intermediate metabolites, and catabolic pathways involved, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and further research.

Introduction to Phthalate Biodegradation

Phthalic acid esters (PAEs), or phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Branched-chain phthalates, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), are high-molecular-weight phthalates commonly used in a variety of consumer and industrial products. Due to their widespread use and the non-covalent bonds they form with plastic polymers, these compounds can easily leach into the environment, leading to widespread contamination and potential adverse health effects, including endocrine disruption.[1] Microbial biodegradation is a primary mechanism for the removal of phthalates from contaminated environments.[2] This process is generally more efficient for phthalates with shorter alkyl chains, while those with longer or branched chains, like DINP and DIDP, are typically more resistant to degradation.[2]

The general aerobic biodegradation pathway for phthalates involves a three-stage process:

-

Primary Biodegradation: The initial breakdown of the phthalate diester into its corresponding monoester and alcohol.[3]

-

Intermediate Biodegradation: The further degradation of the monoester into phthalic acid (PA).[3]

-

Ultimate Biodegradation: The complete mineralization of phthalic acid into carbon dioxide, water, and biomass.[3]

Under anaerobic conditions, the degradation of phthalate also proceeds through the formation of phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds.[1][4]

Biodegradation Pathways of Branched-Chain Phthalates

The biodegradation of branched-chain phthalates follows the general pathway described above, with specific enzymes and intermediate metabolites. The initial and rate-limiting step is the hydrolysis of the ester bonds, which is often hindered by the steric effects of the branched alkyl chains.

A common pathway involves the sequential hydrolysis of the two ester linkages. For instance, diisononyl phthalate (DINP) is first hydrolyzed to monoisononyl phthalate (MINP) and isononyl alcohol.[5][6] MINP is then further hydrolyzed to phthalic acid and another molecule of isononyl alcohol. The resulting phthalic acid is then channeled into the central carbon metabolism, typically via protocatechuate, which enters the tricarboxylic acid (TCA) cycle.

Simultaneously, a process of de-esterification and β-oxidation can occur.[5][6]

Key Enzymes in Phthalate Biodegradation

Several key enzymes are involved in the microbial degradation of phthalates:

-

Esterases/Hydrolases: These enzymes, such as triacylglycerol lipase, acetyl esterase, and carboxylesterase, are responsible for the initial hydrolysis of the phthalate diester to its monoester and subsequently to phthalic acid.[4][7]

-

Dioxygenases: Phthalate dioxygenases are crucial for the aerobic degradation of phthalic acid. They hydroxylate the aromatic ring to form dihydrodiol intermediates.[1][8] For example, phthalate 4,5-dioxygenase and phthalate 3,4-dioxygenase are key enzymes in this step.[8]

-

Dehydrogenases: These enzymes catalyze the oxidation of the dihydrodiol intermediates to dihydroxyphthalates.[8]

-

Decarboxylases: These enzymes remove a carboxyl group from dihydroxyphthalate to form protocatechuate.[7][8]

-

Phthaloyl-CoA Synthetase/Transferase and Decarboxylase: Under anaerobic conditions, phthalate is activated to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA.[1][4]

Visualizing the Biodegradation Pathway

The following diagram illustrates the general aerobic biodegradation pathway of a branched-chain phthalate, using Diisononyl Phthalate (DINP) as an example.

Quantitative Data on Biodegradation

The efficiency of branched-chain phthalate biodegradation can vary significantly depending on the microbial strain, environmental conditions, and the initial concentration of the phthalate. The following tables summarize quantitative data from various studies.

Table 1: Biodegradation of Diisononyl Phthalate (DINP)

| Microbial Agent | Initial DINP Conc. (mg/L) | Conditions | Degradation Efficiency (%) | Time (h) | Half-life (h) | Reference |

| Consortium of saline soil bacteria | 500 | pH 7.0, 31°C | 99 | 168 | 12.76 | [5][6] |

| Sphingobium chungbukense | 100 | pH 7.0, 30°C | - | - | - | [9] |

Table 2: Biodegradation of Diisodecyl Phthalate (DIDP)

| Environment | Conditions | Primary Biodegradation (%) | Ultimate Biodegradation (%) | Time | Reference |

| Water | Aerobic | >99 | 56.2 - 74 | 28 days | [3][10] |

| Activated Sludge | Aerobic | 90 | - | 9 days | [3][10] |

| Activated Sludge | Aerobic | 97 | - | 12 days | [3][10] |

Table 3: Biodegradation of Other Phthalates by Various Microorganisms

| Phthalate | Microorganism | Initial Conc. (mg/L) | Degradation Efficiency (%) | Time | Reference |

| Di-n-butyl phthalate (DBP) | Acinetobacter baumannii DP-2 | 9.81 | 85.86 | - | [11] |

| Di-isobutyl phthalate (DIBP) | Paenarthrobacter sp. PH1 | 1000 | 100 | 24 h | [12] |

| Dioctyl phthalate (DEHP) | Bacillus sp. (immobilized) | 5 | 91.9 | - | [13] |

| Dimethyl phthalate (DMP) | Gordonia sp. | 1000 | 100 | 96 h | [14] |

| Di-n-butyl phthalate (DBP) | Gordonia sp. | 1000 | 100 | 96 h | [14] |

| Di-n-octyl phthalate (DnOP) | Gordonia sp. | 1000 | 83.5 | 120 h | [14] |

| Di-n-butyl phthalate (DBP) | Priestia megaterium P-7 | 100 | 100 | 20 h | [7] |

Experimental Protocols

This section outlines typical methodologies for studying the biodegradation of branched-chain phthalates.

Isolation and Identification of Phthalate-Degrading Microorganisms

-

Sample Collection: Collect soil or water samples from phthalate-contaminated sites.

-

Enrichment Culture: Inoculate a mineral salt medium (MSM) containing the target phthalate as the sole carbon source with the collected environmental sample.

-

Isolation: After several rounds of enrichment, spread the culture onto MSM agar plates containing the phthalate to isolate individual colonies.

-

Identification: Identify the isolated strains through morphological observation, biochemical tests, and 16S rDNA sequence analysis.[7][11]

Biodegradation Experiments

-

Culture Preparation: Prepare a liquid MSM containing a specific concentration of the branched-chain phthalate.

-

Inoculation: Inoculate the medium with a pre-cultured phthalate-degrading microbial strain or consortium.

-

Incubation: Incubate the cultures under controlled conditions (e.g., specific pH, temperature, and agitation).[9][12]

-

Sampling: Collect samples at regular intervals to analyze the residual phthalate concentration and identify metabolites.

-

Control: Maintain an uninoculated control to account for any abiotic degradation.

The following diagram illustrates a general experimental workflow for a biodegradation study.

Analytical Methods for Metabolite Identification

The identification and quantification of phthalates and their metabolites are crucial for elucidating biodegradation pathways.

-

Sample Preparation:

-

Analytical Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is often used to identify intermediate metabolites.[11][13][17][18]

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of phthalates and their metabolites.[12][17][18]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the determination of phthalate metabolites in complex matrices like urine and serum.[15][16][19]

-

Conclusion

The biodegradation of branched-chain phthalates is a complex process involving a series of enzymatic reactions mediated by diverse microorganisms. Understanding these pathways is essential for developing effective bioremediation strategies to remove these persistent pollutants from the environment. This guide provides a foundational understanding of the core principles, quantitative aspects, and experimental approaches in the study of branched-chain phthalate biodegradation. Further research is needed to explore the full diversity of phthalate-degrading microorganisms and their enzymatic machinery, which will be instrumental in designing practical and efficient bioremediation technologies.

References

- 1. An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. Enzymes involved in phthalate degradation in sulphate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodegradation of diisononyl phthalate by a consortium of saline soil bacteria: optimisation and kinetic characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of a phthalate plasticizer, di-isononyl phthalate (DINP), by Sphingobium chungbukense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iwaponline.com [iwaponline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]

- 19. wwwn.cdc.gov [wwwn.cdc.gov]

Toxicological Profile of High Molecular Weight Phthalates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of high molecular weight phthalates (HMWPs). It is designed to be a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies for pertinent studies, and visualizes critical signaling pathways and workflows.

Introduction to High Molecular Weight Phthalates

High molecular weight phthalates (HMWPs) are a class of chemical compounds primarily used as plasticizers to increase the flexibility, durability, and transparency of polyvinyl chloride (PVC) and other plastics. This category typically includes phthalates with seven or more carbon atoms in their backbone.[1] Common examples of HMWPs include di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP). Due to their widespread use in a vast array of consumer and industrial products, including medical devices, food packaging, and building materials, human exposure to HMWPs is ubiquitous.[2] While not covalently bound to the polymer matrix, HMWPs can leach, migrate, or off-gas from products, leading to environmental contamination and human exposure through ingestion, inhalation, and dermal contact. This has raised concerns about their potential adverse health effects.

Metabolism and Pharmacokinetics

Upon entering the body, HMWP diesters are rapidly metabolized.[1] The initial step involves hydrolysis by lipases and esterases in the gut and other tissues, cleaving one of the two side chains to form the corresponding monoester metabolite.[1] For example, DEHP is metabolized to mono(2-ethylhexyl) phthalate (MEHP). These monoesters are considered the primary toxicologically active metabolites.[3]

Unlike low molecular weight phthalates, the monoesters of HMWPs are further metabolized through oxidation of the remaining alkyl side chain. These oxidative metabolites, along with the monoesters, can be conjugated with glucuronic acid and excreted in the urine and feces.[3] The presence of these oxidative metabolites in urine serves as a reliable biomarker for assessing human exposure to HMWPs.

Core Toxicological Endpoints

The primary toxicological concerns associated with HMWPs revolve around their effects on the endocrine system, reproduction, and development. The liver is also a key target organ.

Endocrine Disruption

HMWPs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[2] The principal mechanism of action for many of the toxic effects of HMWPs is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[4][5] HMWP monoesters, such as MEHP, have been shown to be potent activators of PPARα and PPARγ.[6][7] Activation of PPARα is linked to peroxisome proliferation in the liver of rodents, a key event in the proposed mechanism of liver carcinogenicity.[6] Activation of PPARγ by phthalate monoesters can disrupt normal adipogenesis and steroidogenesis.[6]

Reproductive Toxicity

Exposure to certain HMWPs has been associated with adverse effects on the male reproductive system.[8] In animal studies, in utero and lactational exposure to HMWPs like DEHP can lead to a spectrum of effects in male offspring, collectively known as the "phthalate syndrome."[9] This includes reduced anogenital distance, testicular atrophy, decreased sperm production, and malformations of the reproductive tract such as hypospadias and cryptorchidism.[9] The anti-androgenic effects of HMWPs are thought to be a primary driver of these reproductive toxicities.

Developmental Toxicity

Developmental toxicity is a critical concern for HMWP exposure, particularly during sensitive windows of embryonic and fetal development.[10] Animal studies have demonstrated that gestational exposure to HMWPs can result in a range of adverse outcomes, including increased resorptions, reduced fetal weight, and skeletal and visceral malformations.[11]

Carcinogenicity

The carcinogenic potential of HMWPs has been investigated in long-term animal bioassays. DEHP has been shown to induce liver tumors (hepatocellular carcinomas and neoplastic nodules) in both rats and mice.[12][13] Similarly, DINP has been found to cause liver and kidney tumors in rats.[14] The proposed mechanism for liver carcinogenicity in rodents is primarily linked to PPARα activation, leading to peroxisome proliferation, oxidative stress, and ultimately, tumor formation.[6] However, the relevance of this mode of action to humans is a subject of ongoing scientific debate, as humans are generally less responsive to PPARα agonists than rodents.

Quantitative Toxicological Data

The following tables summarize the No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) for key HMWPs from selected reproductive, developmental, and carcinogenicity studies. These values are critical for risk assessment and establishing safe exposure limits.

Table 1: Reproductive Toxicity of High Molecular Weight Phthalates

| Phthalate | Species | Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL |

| DEHP | Rat | Two-Generation | 5.8 | 29 | Reduced fertility, decreased sperm production, testicular atrophy.[15] |

| DINP | Rat | Two-Generation | ~64-168 | 4500 ppm in diet | Reduced anogenital distance in male offspring.[11] |

| DEHP | Mouse | Continuous Breeding | 100 | 300 | Decreased number of litters and live pups per litter.[16] |

Table 2: Developmental Toxicity of High Molecular Weight Phthalates

| Phthalate | Species | Study Type | Maternal NOAEL (mg/kg/day) | Maternal LOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Developmental LOAEL (mg/kg/day) | Key Developmental Effects at LOAEL |

| DEHP | Rat | Gavage | 50 | 100 | 50 | 100 | Increased resorptions, reduced fetal weight, skeletal malformations. |

| DINP | Rat | Gavage | 300 | 750 | 300 | 750 | Reduced fetal weight, skeletal variations.[11] |

| BBP | Rat | Gavage | 50 | 100 | 50 | 100 | Increased incidence of visceral and skeletal malformations. |

Table 3: Carcinogenicity of High Molecular Weight Phthalates

| Phthalate | Species | Study Type | Doses Tested (ppm in diet) | Key Tumor Findings | |---|---|---|---| | DEHP | Rat | 2-Year Bioassay | 6000, 12000 | Increased incidence of hepatocellular carcinomas and neoplastic nodules in males and females.[13] | | DEHP | Mouse | 2-Year Bioassay | 3000, 6000 | Increased incidence of hepatocellular carcinomas in males and females.[13] | | DINP | Rat | 2-Year Bioassay | 1500, 6000, 12500 | Increased incidence of hepatocellular adenomas and carcinomas, and renal tubule adenomas in males.[14] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of the toxicological properties of HMWPs. The following sections outline typical methodologies for key in vivo and in vitro studies.

In Vivo Reproductive Toxicity Study (Two-Generation)

This protocol is based on the OECD Test Guideline 416.

-

Test System: Typically, Sprague-Dawley or Wistar rats are used.

-

Animal Husbandry: Animals are housed in controlled conditions with respect to temperature, humidity, and light cycle, with ad libitum access to food and water.

-

Dose Administration: The test substance is administered to both male and female parental (F0) animals, usually mixed in the diet, for a pre-mating period of at least 10 weeks. Dosing continues through mating, gestation, and lactation for the F0 females.

-

Mating: F0 males and females are paired for mating.

-

F1 Generation: The offspring (F1 generation) are exposed to the test substance via their mothers' milk and then through the diet after weaning. Selected F1 animals are then mated to produce the F2 generation.

-

Endpoints Evaluated:

-

Parental (F0 and F1): Clinical observations, body weight, food consumption, reproductive performance (fertility index, gestation index), organ weights (reproductive organs), and histopathology of reproductive tissues.

-

Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, nipple retention (in males), age at sexual maturation (vaginal opening or preputial separation), and gross necropsy.

-

In Vivo Developmental Toxicity Study

This protocol is based on the OECD Test Guideline 414.

-

Test System: Pregnant rats or rabbits are commonly used.

-

Dose Administration: The test substance is administered daily by oral gavage to pregnant females during the period of organogenesis (gestation day 6 through 15 for rats).

-

Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout the study.

-

Fetal Evaluation: Near the end of gestation (e.g., gestation day 20 for rats), the dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Carcinogenicity Bioassay

This protocol is based on the OECD Test Guideline 451.[17]

-

Test System: Fischer 344 rats and B6C3F1 mice are frequently used.

-

Study Duration: The study typically lasts for the majority of the animal's lifespan, usually 2 years for rats and 18-24 months for mice.[17]

-

Dose Administration: The test substance is administered in the diet at three or more dose levels, plus a control group.[18]

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

-

Pathology: At the end of the study, all animals undergo a complete gross necropsy. A comprehensive list of tissues and organs is collected and preserved for histopathological examination by a qualified pathologist.

-

Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group.

In Vitro PPAR Activation Assay

This protocol describes a common method for assessing the ability of HMWP monoesters to activate PPARs.

-

Cell Culture: A suitable cell line, such as COS-1 or HepG2, is cultured under standard conditions.

-

Transfection: The cells are transiently transfected with three plasmids:

-

An expression vector for the PPAR of interest (e.g., human PPARα or PPARγ).

-

An expression vector for the retinoid X receptor (RXR), the heterodimeric partner of PPARs.

-

A reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

-

-

Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., MEHP) for 24-48 hours. A known PPAR agonist is used as a positive control.

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase activity) is measured.

-

Data Analysis: An increase in reporter gene activity in the presence of the test compound indicates activation of the specific PPAR isoform.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the toxicology of HMWPs.

PPAR Signaling Pathway

Caption: PPAR signaling pathway activated by HMWP metabolites.

Experimental Workflow for a Two-Generation Reproductive Toxicity Study

Caption: Workflow of a two-generation reproductive toxicity study.

Logical Relationship in Carcinogenicity Bioassay Interpretation

Caption: Logical flow for interpreting carcinogenicity bioassay results.

Conclusion

The toxicological profile of high molecular weight phthalates is characterized by their endocrine-disrupting properties, primarily mediated through the activation of PPARs. This activity is linked to adverse reproductive and developmental outcomes observed in animal studies, as well as rodent liver carcinogenicity. The quantitative data from these studies, in the form of NOAELs and LOAELs, are fundamental for human health risk assessment. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of the safety of HMWPs and other chemicals. A thorough understanding of the toxicological profile of HMWPs is crucial for regulatory decision-making and for ensuring the safety of consumer and industrial products.

References

- 1. interactive.cbs8.com [interactive.cbs8.com]

- 2. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. academic.oup.com [academic.oup.com]

- 7. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cpsc.gov [cpsc.gov]

- 11. researchgate.net [researchgate.net]

- 12. Di(2-ethylhexyl) Phthalate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate (CAS No. 117-81-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oehha.ca.gov [oehha.ca.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. oecd.org [oecd.org]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-Depth Technical Guide on the Endocrine Disruption Potential of Decyl Isoundecyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decyl isoundecyl phthalate (DIUP), predominantly referred to in scientific literature as Di-isodecyl phthalate (DIDP), is a complex high molecular weight phthalate ester utilized as a plasticizer. An extensive review of available toxicological data from in silico, in vitro, and in vivo studies indicates a low potential for endocrine disruption. A weight-of-evidence assessment suggests that DIUP is unlikely to interfere with estrogen, androgen, or steroidogenesis pathways.[1][2] While some effects on the thyroid and peroxisome proliferator-activated receptor (PPAR) pathways have been investigated, the overall evidence does not classify DIUP as an endocrine disruptor under current regulatory guidelines.[2] This guide provides a comprehensive overview of the key studies, quantitative data, and experimental methodologies used to assess the endocrine disruption potential of DIUP.

Estrogenic and Androgenic Activity Assessment

A battery of in vitro and in vivo assays has been conducted to evaluate the potential of DIUP to interact with estrogen and androgen signaling pathways. The collective evidence strongly suggests a lack of significant estrogenic or androgenic activity.

In Vitro Assays

High-throughput screening (HTS) programs, such as the US EPA's ToxCast™, have evaluated DIUP in a wide range of assays. These studies have consistently shown a lack of activity in assays designed to detect estrogen receptor (ER) and androgen receptor (AR) binding and transactivation.[1]

Table 1: Summary of In Vitro Estrogenic and Androgenic Activity of DIUP

| Assay Type | Target | Key Findings | Reference |

| Estrogen Receptor (ER) Binding Assay | Estrogen Receptor α (ERα) | No significant binding observed. | ToxCast™ Data[1] |

| Androgen Receptor (AR) Binding Assay | Androgen Receptor (AR) | No significant binding observed. | ToxCast™ Data[1] |

| ER Transactivation Assays | Estrogen Receptor α (ERα) | No significant agonist or antagonist activity. | ToxCast™ Data[1] |

| AR Transactivation Assays | Androgen Receptor (AR) | No significant agonist or antagonist activity. | ToxCast™ Data[1] |

Experimental Protocols: In Vitro Receptor Binding and Reporter Gene Assays

Standardized protocols are employed to assess the interaction of substances with hormone receptors.

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the ER.

-

Receptor Source: Typically, uterine cytosol from ovariectomized rats is used as a source of ER.

-

Radioligand: [³H]-Estradiol is commonly used.

-

Procedure: A constant concentration of ER and [³H]-Estradiol is incubated with increasing concentrations of the test substance (DIUP).

-

Separation: Bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

This assay measures the ability of a test chemical to induce or inhibit the transcriptional activity of the AR.

-

Cell Line: A mammalian cell line (e.g., human breast cancer cell line T47D) stably transfected with an AR expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter is used.

-

Procedure: Cells are exposed to the test substance (DIUP) in the presence (for antagonist testing) or absence (for agonist testing) of a known androgen.

-

Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The concentration of the test substance that produces a half-maximal response (EC50 for agonists) or inhibition (IC50 for antagonists) is calculated.

In Vivo Reproductive and Developmental Toxicity Studies

Two-generation reproductive toxicity studies in rats are the gold standard for assessing the potential effects of a substance on the entire reproductive cycle.

Key Findings from Two-Generation Studies

Studies conducted according to OECD Test Guideline 416 have evaluated the effects of dietary administration of DIUP to Sprague-Dawley rats over two generations.

Table 2: Summary of Two-Generation Reproductive Toxicity Study of DIUP in Rats

| Endpoint | F0 Generation | F1 Generation | F2 Generation | Reference |

| Fertility | No effects on fertility.[3] | No effects on fertility.[3] | Not applicable | [3] |

| Adult Body Weight | Decreases in body weight observed.[3] | Not reported | Not reported | [3] |

| Organ Weights | Increases in liver and kidney weights.[3] | Not reported | Not reported | [3] |

| Offspring Survival | No effect on live birth index.[3] | Reduced offspring survival at postnatal days 1 to 4.[3] | Reduced offspring survival at postnatal days 1 to 4 (more pronounced).[3] | [3] |

| Offspring Body Weights | Transient decreases prior to weaning.[3] | Transient decreases prior to weaning.[3] | Transient decreases prior to weaning.[3] | [3] |

| Developmental Landmarks | No notable alterations.[3] | No notable alterations.[3] | No notable alterations.[3] | [3] |

| Anogenital Distance (AGD) | No changes observed in offspring.[1] | No changes observed in offspring.[1] | Not reported | [1] |

| NOAEL (F2 Offspring Survival) | 0.06% in diet (approx. 50 mg/kg/day)[3] | [3] | ||

| NOAEL (Fertility & Development) | 0.8% in diet (approx. 600 mg/kg/day)[3] | [3] |

Experimental Protocols: Two-Generation Reproductive Toxicity Study (OECD 416)

This study design provides a comprehensive assessment of reproductive and developmental effects.

-

Administration: The test substance (DIUP) is administered in the diet.[3][5]

-

Dose Levels: At least three dose levels and a control group are used.[6] For DIUP, dietary levels have ranged from 0.02% to 0.8%.[3][5]

-

Exposure Period:

-

F0 Generation: Dosed for a pre-mating period, during mating, gestation, and lactation.

-

F1 Generation: Selected from the F0 litters and dosed from weaning through mating, gestation, and lactation to produce the F2 generation.

-

-

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, and detailed post-mortem examination including organ weights and histopathology.

-

Offspring: Viability, sex ratio, clinical signs, body weight, anogenital distance, developmental landmarks (e.g., eye and ear opening, sexual maturation), and post-mortem examination.

-

Sperm Parameters (F1 males): Motility, concentration, and morphology are assessed in epididymal or vas deferens samples.

-

AGD is a sensitive marker for androgenic or anti-androgenic effects during fetal development.

-

Timing: Measured in pups, typically on postnatal day 1 or 4.

-

Procedure: A microscope or calipers are used to measure the distance from the caudal edge of the genital tubercle to the cranial edge of the anus.[7]

-

Normalization: AGD is often normalized to a measure of body size, such as the cube root of the body weight, to account for differences in pup size.[7]

-

Sample Collection: Sperm is collected from the cauda epididymis or vas deferens.

-

Sperm Motility: Assessed by microscopic examination of a sperm suspension, often using a computer-assisted sperm analysis (CASA) system or manual counting.

-

Sperm Concentration: Determined using a hemocytometer or CASA system.[8]

-

Sperm Morphology: Evaluated by microscopic examination of stained sperm smears, classifying sperm as normal or abnormal based on head and tail morphology.

Thyroid and Peroxisome Proliferator-Activated Receptor (PPAR) Pathways

While DIUP shows little to no activity on the estrogen and androgen pathways, some studies have investigated its potential interaction with the thyroid and PPAR signaling pathways.

Thyroid Pathway

PPAR Pathway

Some phthalates are known to activate PPARs, which are nuclear receptors involved in lipid metabolism. The increases in liver weight and histopathological changes indicative of peroxisomal proliferation observed in the two-generation studies with DIUP are consistent with PPAR activation.[3] However, specific quantitative data on the activation of different PPAR isoforms by DIUP (e.g., EC50 values) are not extensively available in the public literature. Some studies on other phthalates have shown activation of PPARα and PPARγ.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general endocrine signaling pathways and the workflow of a two-generation reproductive toxicity study.

Figure 1: Generalized endocrine signaling pathway and potential interaction points for DIUP.

References

- 1. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]

- 2. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-generation reproduction studies in Rats fed di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diethylhexylphthalate: Multigenerational Reproductive Assessment by Continuous Breeding When Administered to Sprague-Dawley Rats in the Diet. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 5. Two-generation reproduction studies in Rats fed di-isodecyl phthalate. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 6. oecd.org [oecd.org]

- 7. Rodent anogenital distance recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. distantreader.org [distantreader.org]

- 9. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Decyl isoundecyl phthalate solubility in organic solvents

An In-Depth Technical Guide on the Solubility of Decyl Isoundecyl Phthalate in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl isoundecyl phthalate, commonly referred to in the industry as diisodecyl phthalate (DIDP), is a high-molecular-weight phthalate ester extensively utilized as a plasticizer in various polymer applications. Its efficacy in enhancing the flexibility and durability of materials, particularly polyvinyl chloride (PVC), is well-documented. For researchers, scientists, and professionals in drug development, a thorough understanding of DIDP's solubility characteristics in organic solvents is paramount for formulation, processing, and safety assessments. This technical guide provides a comprehensive overview of the available information on the solubility of DIDP in organic solvents, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.

It is important to note that while DIDP is widely described as being soluble in most common organic solvents, specific quantitative solubility data is scarce in publicly available literature and technical data sheets.[1] This guide, therefore, focuses on providing the necessary experimental framework to enable researchers to determine the solubility of DIDP in their specific solvents of interest.

Qualitative Solubility of Diisodecyl Phthalate

Diisodecyl phthalate is generally characterized as a clear, viscous liquid that is practically insoluble in water.[1][2][3][4][5] Technical specifications from various suppliers consistently state that DIDP is soluble in most organic solvents.[1] For instance, related high-molecular-weight phthalates like diisononyl phthalate (DINP) are known to be soluble in acetone and methanol. While quantitative values are not provided, this general solubility is a critical starting point for solvent selection in various applications.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of Diisodecyl Phthalate (DIDP) in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations (e.g., Miscible, Partially Miscible) |

|---|---|---|---|

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |

Experimental Protocols for Determining Solubility

The following protocols are generalized methods suitable for determining the solubility of a viscous liquid like diisodecyl phthalate in organic solvents. These are based on established principles of solubility testing.

Method 1: Visual Miscibility Determination (Qualitative to Semi-Quantitative)

This method is a straightforward approach to determine if DIDP is miscible with a solvent at a given concentration.

Materials:

-

Diisodecyl Phthalate (DIDP)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional)

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

To each vial, add a known volume of the organic solvent.

-

Incrementally add known volumes of DIDP to each vial to achieve a range of concentrations (e.g., 1%, 5%, 10%, 25%, 50% v/v).

-

Securely cap the vials and agitate vigorously using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 15-30 minutes). For highly viscous solutions, a longer mixing time may be necessary.

-

If a constant temperature is required, place the vials in a constant temperature bath during agitation.

-

After agitation, allow the vials to stand undisturbed and observe for any signs of phase separation, cloudiness, or undissolved droplets.

-

Record the observations for each concentration. If a single, clear phase is observed, the DIDP is considered miscible at that concentration.

Method 2: Gravimetric Determination of Solubility (Quantitative)

This method, adapted from principles outlined in methodologies like the CIPAC Method MT 181, is suitable for determining the saturation solubility of DIDP in a solvent.[6][7][8]

Materials:

-

Diisodecyl Phthalate (DIDP)

-

Selected organic solvents (analytical grade)

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Add a known volume of the selected organic solvent to an Erlenmeyer flask.

-

Place the flask in a constant temperature bath and allow it to equilibrate.

-

Add an excess amount of DIDP to the solvent. The presence of undissolved DIDP is necessary to ensure saturation.

-

Stopper the flask and agitate the mixture using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the mixture well-dispersed without creating a vortex that could introduce air.

-

After the equilibration period, cease agitation and allow the undissolved DIDP to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter to remove any undissolved droplets.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the degradation of DIDP.

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the DIDP residue.

-

Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of dish] / Volume of supernatant withdrawn (mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of diisodecyl phthalate in an organic solvent.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 26761-40-0 CAS MSDS (Diisodecyl phthalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Diisodecyl phthalate | 26761-40-0 [chemicalbook.com]

- 4. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. MT 181 - Solubility in organic solvents [cipac.org]

- 7. cipac.org [cipac.org]

- 8. scribd.com [scribd.com]

Analytical Methods for the Quantification of Decyl Isoundecyl Phthalate

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of decyl isoundecyl phthalate (DIUP), a high molecular weight phthalate plasticizer. The methods described herein utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification in various matrices, such as consumer products and food contact materials.

Introduction

Decyl isoundecyl phthalate is a complex mixture of isomers used to impart flexibility and durability to plastic products.[1] Due to the potential for these compounds to migrate from plastic materials, robust and reliable analytical methods are essential for monitoring human exposure and ensuring product safety.[2][3] The following protocols provide step-by-step guidance for the extraction and instrumental analysis of this and other high-molecular-weight phthalates.

Analytical Techniques

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of phthalates. GC-MS offers excellent chromatographic separation and is a well-established method for phthalate analysis.[4][5] LC-MS/MS provides high sensitivity and selectivity, particularly for complex matrices, and often requires less sample preparation.[6]

Method 1: Quantification of Decyl Isoundecyl Phthalate using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of decyl isoundecyl phthalate in polymeric materials. The protocol involves solvent extraction followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol

1. Sample Preparation: Solvent Extraction

-

Weigh approximately 50 mg of the polymer sample into a glass vial.

-

Add 5 mL of tetrahydrofuran (THF) to dissolve the sample. This can be aided by shaking or sonication.

-

Precipitate the polymer by adding 10 mL of hexane for every 5 mL of THF used.

-

Allow the polymer to settle for at least 5 minutes.

-

Filter the supernatant through a 0.45 µm PTFE filter.

-

Transfer 0.3 mL of the filtered extract to a new vial and dilute to 1.5 mL with cyclohexane. An internal standard may be added at this stage.

-

The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 7010 MS or equivalent

-

Column: DB-5MS UI (30 m x 0.25 mm, 0.25 µm) or similar

-

Injector Temperature: 300°C

-

Injection Volume: 1 µL (splitless or split 2:1)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program: Initial temperature of 50°C (hold for 1 min), ramp to 310°C at 20°C/min, and hold for 5 minutes.

-

MSD Transfer Line: 280°C

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Quantitative Data

The following table summarizes the typical quantitative parameters for the analysis of high-molecular-weight phthalates using GC-MS. Data for diisodecyl phthalate (DIDP) is used as a proxy for decyl isoundecyl phthalate.

| Parameter | Value | Reference |

| Analyte | Diisodecyl Phthalate (as proxy) | [2][4] |

| Quantification Ion (m/z) | 307 | [4] |

| Qualifier Ions (m/z) | 149, 167 | [4] |

| Limit of Quantification (LOQ) | 54.1 - 76.3 ng/g | [2] |

| Recovery | 91.8 - 122% | [2] |

| Linearity (R²) | > 0.99 | |

| Precision (RSD) | 1.8 - 17.8% | [2] |

Workflow Diagram

Caption: Workflow for GC-MS analysis of decyl isoundecyl phthalate.

Method 2: Quantification of Decyl Isoundecyl Phthalate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and suitable for the quantification of decyl isoundecyl phthalate in complex matrices like food simulants or biological samples. The protocol involves a simple extraction followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Sample Preparation: Methanol Extraction

-

Homogenize 1 gram of the sample.

-

Add 45 mL of methanol and sonicate for 30 minutes.[6]

-

Transfer a 5 mL aliquot to a centrifuge tube and centrifuge for 10 minutes at 3500 rpm.[6]

-

The supernatant can be further diluted if necessary before LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Column: Brownlee C18 (100 x 2.1 mm, 2.7 µm) or similar

-

Mobile Phase A: 10 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 500 µL/min

-

Gradient: A suitable gradient to separate the analyte from matrix interferences. A typical gradient starts with a high percentage of mobile phase A and ramps up to a high percentage of mobile phase B.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the typical quantitative parameters for the analysis of high-molecular-weight phthalates using LC-MS/MS. Data for diisodecyl phthalate (DIDP) is used as a proxy for decyl isoundecyl phthalate.

| Parameter | Value | Reference |

| Analyte | Diisodecyl Phthalate (as proxy) | |

| Precursor Ion (Q1) (m/z) | 447 | |

| Product Ion (Q3) for Quantification (m/z) | 141 | |

| Product Ion (Q3) for Confirmation (m/z) | 167 | [6] |

| Limit of Quantification (LOQ) | 0.025 - 7.5 ng/mL | |

| Recovery | 85 - 115% | |

| Linearity (R²) | > 0.99 | |

| Precision (CV) | < 15% |

Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of decyl isoundecyl phthalate.

Signaling Pathway (Logical Relationship)

The analytical process for quantifying decyl isoundecyl phthalate follows a logical progression from sample acquisition to final result, ensuring accuracy and reliability at each step.

References

- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. restek.com [restek.com]

- 3. fses.oregonstate.edu [fses.oregonstate.edu]

- 4. s4science.at [s4science.at]

- 5. sciex.com [sciex.com]

- 6. sciex.com [sciex.com]

Application Note: Analysis of Decyl Isoundecyl Phthalate using Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decyl isoundecyl phthalate (DIUP) is a complex mixture of phthalate esters used as a plasticizer in various polymer applications. Due to the potential for phthalates to migrate from materials and the associated health concerns, robust analytical methods for their identification and quantification are crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of phthalates due to its high sensitivity, selectivity, and ability to identify individual components in a mixture.[1] This application note provides a detailed protocol for the determination of decyl isoundecyl phthalate using GC-MS.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of decyl isoundecyl phthalate.

Caption: Experimental workflow for GC-MS analysis of decyl isoundecyl phthalate.

Logical Relationship of GC-MS Components

The diagram below illustrates the logical relationship between the components of a gas chromatograph-mass spectrometer.

Caption: Logical relationship of GC-MS components.

Experimental Protocols

A detailed methodology for the analysis of decyl isoundecyl phthalate is provided below.

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For polymer samples, a dissolution-precipitation method is often employed.[2]

-

Weighing: Accurately weigh approximately 50 mg of the polymer sample into a glass vial.[2]

-

Dissolution: Add 5 mL of tetrahydrofuran (THF) to the sample.[2]

-

Mixing: Shake or stir the mixture for at least 30 minutes to ensure complete dissolution. Sonication may be used to aid dissolution.[2]

-

Precipitation: Add 10 mL of hexane for every 5 mL of THF used to precipitate the polymer.[2]

-

Settling: Shake the mixture and allow it to stand for at least 5 minutes for the polymer to settle.[2]

-

Extraction: Transfer the supernatant to a clean vial for GC-MS analysis. Alternatively, a liquid-liquid extraction or solid-phase extraction (SPE) can be performed to further clean up the sample and concentrate the analytes.[3][4][5] For aqueous samples, liquid-liquid extraction with a solvent like dichloromethane or n-hexane is common.[4][6]

Note: To minimize background contamination, it is crucial to avoid the use of plastic labware during sample and standard preparation. All glassware should be thoroughly cleaned.[7]

GC-MS Parameters

The following table outlines the recommended GC-MS parameters for the analysis of decyl isoundecyl phthalate.

| Parameter | Value |

| Gas Chromatograph | |

| GC System | Agilent 7890A or equivalent[3] |

| Injector | Split/splitless inlet[8] |

| Injection Volume | 1 µL |

| Injector Temperature | 320 °C[6] |

| Carrier Gas | Helium or Hydrogen[8] |

| Column | Rtx-440, Rxi-XLB, or TG-5MS (30 m x 0.25 mm, 0.25 µm)[1][4][6] |

| Oven Program | Initial temp 100°C (hold 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold 5 min)[4] |

| Mass Spectrometer | |

| MS System | Agilent 5975C or equivalent[3] |

| Ionization Mode | Electron Ionization (EI)[6] |

| Electron Energy | 70 eV[6] |

| Source Temperature | 260 °C[6] |

| Transfer Line Temp | 300 °C[6] |

| Mass Range | 50-550 amu |

| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Analysis

Data analysis involves the identification and quantification of decyl isoundecyl phthalate.

-

Identification: The identification of phthalates is typically based on their retention times and mass spectra. A characteristic fragment ion for many phthalates is m/z 149.[7] For higher molecular weight phthalates like diisodecyl phthalate, a characteristic ion is m/z 307.[1] The mass spectrum of the analyte should be compared with a reference spectrum from a spectral library such as NIST or MassBank.[9][10]

-

Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations. An internal standard, such as benzyl benzoate, can be used to improve accuracy and precision.[6]

Quantitative Data

The following table summarizes key quantitative information for the analysis of phthalates, including those structurally similar to decyl isoundecyl phthalate.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |

| Di-n-decyl phthalate | 84-77-5 | C₂₈H₄₆O₄ | 446.66 | 149, 167, 279 |

| Diisodecyl phthalate (DIDP) | 26761-40-0 | C₂₈H₄₆O₄ | 446.66 | 149, 167, 307[1][10] |

| Diisoundecyl phthalate (DIUP) | 85507-79-5 | C₃₀H₅₀O₄ | 474.72 | 149[5] |

Note: Decyl isoundecyl phthalate is a mixture of isomers, and its mass spectrum will be a composite of the spectra of its individual components. The key fragment ions listed are based on common phthalate fragmentation patterns and data for closely related compounds.

Conclusion

Gas chromatography-mass spectrometry provides a reliable and sensitive method for the analysis of decyl isoundecyl phthalate in various matrices. Proper sample preparation is critical to minimize background interference and achieve accurate quantification. The methodologies and parameters outlined in this application note serve as a comprehensive guide for researchers and scientists involved in the analysis of phthalates.

References

- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 2. gcms.cz [gcms.cz]

- 3. agilent.com [agilent.com]

- 4. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. gcms.cz [gcms.cz]

- 8. agilent.com [agilent.com]

- 9. Didecyl phthalate [webbook.nist.gov]

- 10. massbank.eu [massbank.eu]

Application Note: UHPLC-MS/MS Analysis of Decyl Isoundecyl Phthalate Metabolites in Urine

Introduction

Decyl isoundecyl phthalate (DIUP) is a complex mixture of phthalate esters widely used as a plasticizer in various consumer products. Due to its potential for human exposure and concerns about endocrine-disrupting effects, monitoring of its metabolites in biological matrices is crucial for exposure assessment. This application note provides a detailed protocol for the sensitive and selective quantification of the major metabolites of di-isodecyl phthalate (DIDP), a primary component of DIUP, in human urine using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The primary metabolites covered in this protocol are mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-oxo-isodecyl-phthalate (MOiDP), and mono-carboxy-isononyl-phthalate (MCiNP).[1][2]

Principle

The method employs enzymatic hydrolysis to deconjugate the glucuronidated metabolites in urine, followed by solid-phase extraction (SPE) for sample cleanup and concentration.[3][4] The extracted metabolites are then separated using a reversed-phase UHPLC system and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. Isotope-labeled internal standards are used to ensure accuracy and precision.

Metabolic Pathway of Di-isodecyl Phthalate (DIDP)